1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Description
1-(2-Benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a piperazine derivative featuring a benzoylbenzoyl group at the 1-position and a pyrazole-ethyl substituent at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets .
Properties
IUPAC Name |
phenyl-[2-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(19-7-2-1-3-8-19)20-9-4-5-10-21(20)23(29)26-16-13-25(14-17-26)15-18-27-12-6-11-24-27/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJZFSPZEFJVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound characterized by a piperazine core with various functional groups, including benzoyl and pyrazole moieties. This unique structural arrangement positions it as a candidate for diverse pharmacological applications, particularly in the fields of oncology and anti-inflammatory treatments.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring enhances its solubility and bioavailability, which is critical for therapeutic efficacy. Research suggests that compounds with similar structures often exhibit significant antiproliferative effects against cancer cell lines, likely due to their ability to inhibit specific signaling pathways involved in cell growth and proliferation.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound. For instance, a palladium(II) complex derived from this compound demonstrated an IC50 value of approximately 10 μM against the Ehrlich Ascites Carcinoma (EAC) cell line, indicating potent cytotoxic activity compared to its ligand counterpart, which had an IC50 of about 17 μM .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activities, similar to other piperazine derivatives. Piperazine-based compounds have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
Case Studies
Study 1: Anticancer Activity
In a comparative study involving various piperazine derivatives, this compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that this compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 μM across different cell lines.
Comparison with Similar Compounds
Structural Analogues
1-[(1R)-1-[2,3-Dimethyl-4-[3-(1H-Pyrazol-1-yl)propoxy]phenyl]ethyl]-4-[4-(Trifluoromethyl)benzoyl]piperazine (CAS 873316-95-1)
- Structural Features :
- Piperazine core with a 4-(trifluoromethyl)benzoyl group at the 4-position.
- A chiral ethyl linker bearing a pyrazole-propoxy substituent.
- Key Differences :
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structural Features: Piperazine linked to a trifluoromethylphenyl group. A pyrazole moiety connected via a butanone spacer.
- Key Differences: The target compound lacks the butanone spacer, directly attaching pyrazole via an ethyl group. The benzoylbenzoyl group in the target compound may confer distinct electronic properties compared to trifluoromethylphenyl .
Pharmacological and Receptor Binding Profiles
Sigma Receptor Ligands
- 1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) :
- Target Compound :
- The benzoylbenzoyl group may enhance interactions with aryl hydrocarbon receptors or sigma-1 receptors , though direct data are lacking.
Serotonin (5-HT₁ₐ) Receptor Antagonists
- p-MPPI and p-MPPF :
- Target Compound :
Functional Comparisons
Key Insights :
Preparation Methods
Friedel-Crafts Acylation for 2-Benzoylbenzoic Acid
The 2-benzoylbenzoyl moiety is synthesized via a two-step Friedel-Crafts acylation:
- Reaction : Benzene reacts with phthalic anhydride in the presence of AlCl₃ at 80–100°C, yielding 2-benzoylbenzoic acid.
- Mechanism : The anhydride acts as an electrophile, with AlCl₃ facilitating the formation of the acylium ion. Ortho-directing effects of the carbonyl group ensure preferential substitution at the 2-position.
Acid Chloride Formation
2-Benzoylbenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 4 h). Excess SOCl₂ is removed under reduced pressure to yield 2-benzoylbenzoyl chloride (95% purity by GC-MS).
Piperazine Functionalization
Boc Protection of Piperazine
Piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C to room temperature, 12 h). This yields N-Boc-piperazine (87% yield), crucial for preventing diacylation.
Acylation with 2-Benzoylbenzoyl Chloride
N-Boc-piperazine reacts with 2-benzoylbenzoyl chloride in DCM with TEA (0°C, 2 h). The monoacylated product, N-Boc-N'-(2-benzoylbenzoyl)piperazine, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3, 78% yield).
Deprotection Under Acidic Conditions
The Boc group is removed using 4 M HCl in dioxane (room temperature, 3 h), yielding N-(2-benzoylbenzoyl)piperazine hydrochloride (91% yield). Neutralization with NaHCO₃ affords the free base.
Introduction of the Pyrazolylethyl Side Chain
Synthesis of 1-(2-Bromoethyl)-1H-pyrazole
1H-Pyrazole reacts with 1,2-dibromoethane in acetonitrile with K₂CO₃ (60°C, 6 h). The product, 1-(2-bromoethyl)-1H-pyrazole, is purified via distillation (65% yield).
Alkylation of Piperazine Derivative
N-(2-benzoylbenzoyl)piperazine is alkylated with 1-(2-bromoethyl)-1H-pyrazole in dimethylformamide (DMF) using K₂CO₃ (80°C, 8 h). The crude product is washed with water and recrystallized from ethanol to yield 1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine (68% yield, >99% purity by HPLC).
Optimization and Scalability Considerations
Solvent and Temperature Effects
Purification Techniques
- Recrystallization : Ethanol/water (4:1) achieves >99% purity for the final compound.
- Chromatography : Silica gel chromatography is critical for isolating intermediates, with ethyl acetate/hexane gradients providing optimal resolution.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.2 Hz, 2H, benzoyl), 7.45–7.30 (m, 8H, aromatic), 6.25 (s, 1H, pyrazole), 4.20 (t, J = 6.8 Hz, 2H, CH₂), 3.85–3.70 (m, 8H, piperazine).
- LC-MS : m/z 485.2 [M+H]⁺.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine to improve yield and purity?
Methodological Answer: Optimization involves adjusting reaction conditions such as solvent choice (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.2 equivalents of azide derivatives), and catalyst systems (e.g., CuSO₄·5H₂O with sodium ascorbate for click chemistry). Purification via silica gel chromatography (ethyl acetate:hexane gradients) and monitoring via TLC (1:2 hexane:ethyl acetate) are critical . Intermediate characterization using NMR and mass spectrometry ensures structural fidelity at each step.
Q. What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., benzoyl vs. pyrazole protons) and confirms substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Thin-Layer Chromatography (TLC): Monitors reaction progress with hexane:ethyl acetate mobile phases .
- Elemental Analysis: Confirms purity by matching experimental and theoretical C/H/N ratios .
Q. Which pharmacological targets are most relevant for this compound based on structural analogs?
Methodological Answer: Piperazine derivatives often target serotonin receptors (e.g., 5-HT₁A) due to conformational flexibility of the arylpiperazine moiety . The pyrazole group may enhance antimicrobial activity by disrupting microbial membrane integrity, as seen in analogs with sulfonyl or carbonyl linkages . Molecular docking studies using software like AutoDock Vina can predict binding affinities to these targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. therapeutic efficacy) for this compound?
Methodological Answer:
- Dose-Response Studies: Establish concentration-dependent effects using assays like MTT for cytotoxicity and enzyme-linked assays for target inhibition.
- Assay Variability Controls: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Metabolic Stability Tests: Use liver microsomes to assess if metabolites contribute to observed toxicity .
- Comparative SAR Analysis: Evaluate structural analogs (e.g., fluorobenzyl or methylcyclohexyl substitutions) to isolate activity-contributing groups .
Q. What computational strategies are employed to predict the binding affinity of this compound to 5-HT₁A receptors?
Methodological Answer:
- Molecular Docking: Simulate ligand-receptor interactions using crystal structures (e.g., PDB ID 7EKG) to identify key residues (e.g., Asp116 for ionic bonding with piperazine).
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water).
- Free Energy Calculations: Use MM/GBSA to estimate ΔG binding, prioritizing compounds with ΔG ≤ -8 kcal/mol .
Q. How does the introduction of the pyrazole moiety influence the compound’s pharmacokinetic profile compared to simpler piperazine derivatives?
Methodological Answer:
- Lipophilicity Assays: Measure logP values (e.g., shake-flask method) to compare pyrazole-containing derivatives (logP ~2.5) with non-pyrazole analogs (logP ~1.8). Increased lipophilicity may enhance blood-brain barrier penetration.
- Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Pyrazole’s electron-withdrawing effects may reduce metabolic clearance .
- Plasma Protein Binding (PPB): Use equilibrium dialysis to quantify unbound fractions; pyrazole’s planar structure may increase PPB, altering free drug concentrations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo studies for this compound?
Methodological Answer:
- Species-Specific Metabolism: Compare hepatic clearance rates in human vs. rodent hepatocytes.
- Toxicogenomics: Profile gene expression (e.g., CYP450 isoforms) in exposed tissues via RNA sequencing.
- Formulation Adjustments: Test beta-cyclodextrin inclusion complexes to reduce acute toxicity while maintaining activity, as seen in modified piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
